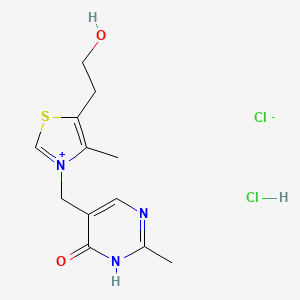

Clorhidrato de oxitiamina

Descripción general

Descripción

Oxythiamine (chloride hydrochloride) is a thiamine antimetabolite that acts as a thiamine antagonist. It is known for its ability to inhibit transketolase, an enzyme involved in the non-oxidative synthesis of ribose. This compound has shown significant potential in inhibiting cancer cell proliferation and inducing apoptosis .

Mecanismo De Acción

Oxythiamine (chloride hydrochloride) exerts its effects by inhibiting transketolase, an enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway. By inhibiting transketolase, oxythiamine disrupts the synthesis of ribose, which is essential for nucleic acid synthesis. This disruption leads to decreased RNA and DNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Similar Compounds:

Thiamine (Vitamin B1): The natural form of the vitamin, essential for various metabolic processes.

Pyrithiamine: Another thiamine antagonist, used to induce thiamine deficiency in experimental models.

Dehydrothiamine: A derivative of thiamine with similar inhibitory effects on transketolase.

Uniqueness: Oxythiamine (chloride hydrochloride) is unique in its potent inhibitory effect on transketolase and its ability to induce apoptosis in cancer cells. Unlike other thiamine antagonists, oxythiamine has shown significant potential in anticancer research due to its specific mechanism of action and effectiveness in reducing tumor growth .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using oxythiamine chloride hydrochloride in lab experiments is its specificity for transketolase, which allows for targeted inhibition of the pentose phosphate pathway. Another advantage is its relatively low toxicity and ease of administration. However, one limitation of using oxythiamine chloride hydrochloride is its potential for off-target effects, as it can also inhibit other enzymes in the thiamine pyrophosphate-dependent enzyme family. Another limitation is its limited solubility in aqueous solutions, which can make dosing and administration challenging.

Direcciones Futuras

There are many potential future directions for research involving oxythiamine chloride hydrochloride. One area of interest is the development of more specific inhibitors of transketolase that can be used to study the pentose phosphate pathway with greater precision. Another area of interest is the use of oxythiamine chloride hydrochloride in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the biochemical and physiological effects of oxythiamine chloride hydrochloride and its potential applications in various disease states.

Aplicaciones Científicas De Investigación

Oxythiamine (chloride hydrochloride) has a wide range of scientific research applications:

Análisis Bioquímico

Biochemical Properties

Oxythiamine chloride hydrochloride interacts with transketolase, an enzyme that controls the nonoxidative branch of the pentose phosphate pathway . It acts as an inhibitor of this enzyme, thereby affecting the biochemical reactions that the enzyme is involved in .

Cellular Effects

Oxythiamine chloride hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been found to sensitize human hepatocellular carcinoma cells to sorafenib, thereby aiding in tumor suppression . It also inhibits the nonoxidative synthesis of ribose and decreases RNA and DNA synthesis in MIA PaCa-2 pancreatic cancer cells .

Molecular Mechanism

At the molecular level, Oxythiamine chloride hydrochloride exerts its effects by inhibiting the enzyme transketolase . This inhibition disrupts the nonoxidative branch of the pentose phosphate pathway, which is crucial for the production of NADPH and ribose 5-phosphate, two key molecules involved in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Oxythiamine chloride hydrochloride on cells have been observed to be dose and time-dependent . For example, it has been shown to inhibit the proliferation of A549 cells in a progressively dose and time-dependent manner .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Oxythiamine chloride hydrochloride in animal models are limited, it’s known that the compound has significant effects on tumor cell proliferation and can induce cell cycle arrest and apoptosis in certain cancer models .

Metabolic Pathways

Oxythiamine chloride hydrochloride is involved in the pentose phosphate pathway by virtue of its inhibition of the enzyme transketolase . This enzyme plays a crucial role in the nonoxidative branch of the pathway, which is responsible for the production of NADPH and ribose 5-phosphate .

Transport and Distribution

While specific information on the transport and distribution of Oxythiamine chloride hydrochloride within cells and tissues is limited, it is known that the compound acts as a thiamine transport inhibitor in human mammary epithelial cells and breast cancer cell lines .

Subcellular Localization

Given its role as a thiamine antagonist and transketolase inhibitor, it is likely that it localizes to the cytoplasm where these biochemical reactions take place .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxythiamine (chloride hydrochloride) can be synthesized through the reaction of thiamine with an oxidizing agent. The process involves the conversion of thiamine to oxythiamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of oxythiamine (chloride hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Types of Reactions:

Oxidation: Oxythiamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.

Substitution: Oxythiamine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of oxythiamine, as well as substituted compounds with different functional groups .

Propiedades

IUPAC Name |

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYQKVVWNZFPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614-05-1 | |

| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYTHIAMINE CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

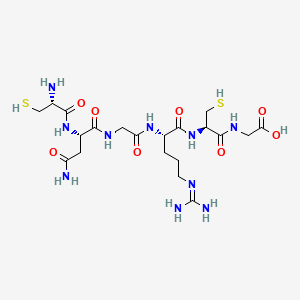

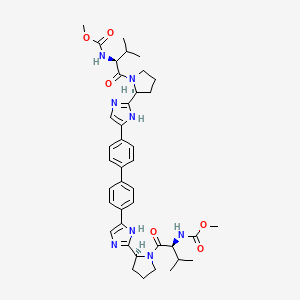

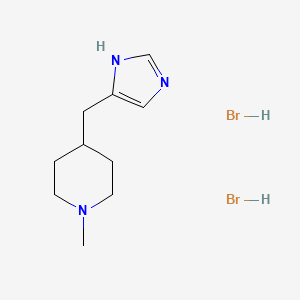

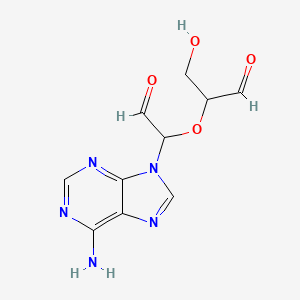

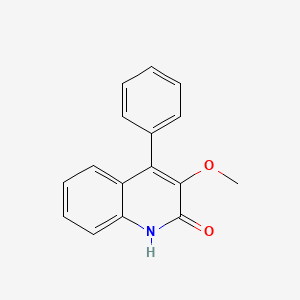

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)

![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)